4-(1-cyclopropylprop-2-yn-1-yl)morpholine
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Overview
Description
4-(1-cyclopropylprop-2-yn-1-yl)morpholine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is characterized by the presence of a morpholine ring substituted with a cyclopropylprop-2-yn-1-yl group
Preparation Methods
The synthesis of 4-(1-cyclopropylprop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with a suitable cyclopropylprop-2-yn-1-yl precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of the cyclopropylprop-2-yn-1-yl halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
4-(1-cyclopropylprop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1-cyclopropylprop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
4-(1-cyclopropylprop-2-yn-1-yl)morpholine can be compared with other similar compounds, such as:
4-(1-cyclopropylprop-2-yn-1-yl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
4-(1-cyclopropylprop-2-yn-1-yl)thiomorpholine: Contains a thiomorpholine ring, which includes a sulfur atom.
4-(1-cyclopropylprop-2-yn-1-yl)pyrrolidine: Features a pyrrolidine ring, which is a five-membered nitrogen-containing ring.
These compounds share structural similarities but differ in their ring systems, which can influence their chemical properties and biological activities.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-cyclopropylprop-2-yn-1-yl)morpholine involves the reaction of cyclopropylacetylene with 4-bromo-1-morpholin-4-ylbut-2-yne in the presence of a palladium catalyst.", "Starting Materials": [ "Cyclopropylacetylene", "4-bromo-1-morpholin-4-ylbut-2-yne", "Palladium catalyst" ], "Reaction": [ "The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "The palladium catalyst is added to the solvent and heated to a temperature of around 80-100°C.", "Cyclopropylacetylene is added to the reaction mixture and allowed to react for a period of time.", "4-bromo-1-morpholin-4-ylbut-2-yne is then added to the reaction mixture and allowed to react for a further period of time.", "The reaction mixture is then cooled and the product is isolated by filtration or chromatography." ] } | |
CAS No. |
2648941-42-6 |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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